molecular formula C12H9IO2 B14516604 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL CAS No. 62764-20-9

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL

Katalognummer: B14516604
CAS-Nummer: 62764-20-9
Molekulargewicht: 312.10 g/mol
InChI-Schlüssel: CULAYTJOHQPYNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7IO2. It is characterized by the presence of an iodophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2-iodophenol with hexa-2,4-diyn-1-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of azides or nitriles .

Wissenschaftliche Forschungsanwendungen

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

62764-20-9

Molekularformel

C12H9IO2

Molekulargewicht

312.10 g/mol

IUPAC-Name

6-(2-iodophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9IO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2

InChI-Schlüssel

CULAYTJOHQPYNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC#CC#CCO)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.